molecular formula C9H18ClN3O B2708462 2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine CAS No. 806597-38-6

2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine

Cat. No. B2708462
CAS RN: 806597-38-6
M. Wt: 219.71
InChI Key: PUZQNVPAALIWDU-UHFFFAOYSA-N
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Description

“2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine” is a chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a benzene fused to an azole .


Synthesis Analysis

The synthesis of indazoles often involves several steps. One common method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the indazole compounds .


Molecular Structure Analysis

The molecular structure of “2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine” is characterized by a bicyclic system, consisting of a benzene ring fused to an azole . The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters .

Future Directions

Given the wide range of biological activities exhibited by indazole compounds, it is likely that “2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine” and related compounds will continue to be a focus of research in the future . Further studies are needed to fully understand the properties and potential applications of these compounds.

properties

IUPAC Name

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-6,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBZUOMTQQXJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650803
Record name 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine

CAS RN

806597-38-6
Record name 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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